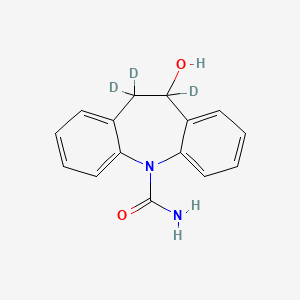

Eslicarbazepine-d3

説明

Contextualization as a Deuterated Active Metabolite in Pharmacological Studies

10,11-Dihydro-10-hydroxycarbazepine-d3 is the deuterated form of 10,11-Dihydro-10-hydroxycarbazepine (MHD), the primary and pharmacologically active metabolite of the anticonvulsant drug oxcarbazepine (B1677851). nih.govcerilliant.com Oxcarbazepine is a prodrug that, after oral administration, is rapidly and extensively metabolized by cytosolic reductases in the liver to MHD. researchgate.netfaa.gov It is this metabolite, MHD, that is largely responsible for the therapeutic effects of the parent drug. researchgate.net

The "-d3" designation in 10,11-Dihydro-10-hydroxycarbazepine-d3 signifies that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. alfa-chemistry.com This isotopic labeling does not alter the chemical properties of the molecule but increases its mass. This subtle change is the key to its utility in modern analytical techniques, particularly in pharmacokinetic studies. Pharmacokinetics, the study of how an organism affects a drug, involves detailed analysis of the drug's absorption, distribution, metabolism, and excretion (ADME). In such studies, 10,11-Dihydro-10-hydroxycarbazepine-d3 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, MHD, in biological samples like plasma and serum. nih.gov

Significance of Stable Isotope Labeled Analogues in Bioanalytical and Metabolic Research

The use of stable isotope-labeled analogues, such as 10,11-Dihydro-10-hydroxycarbazepine-d3, is a cornerstone of modern bioanalytical chemistry, especially in methods involving mass spectrometry (MS). nih.gov Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, allowing for the precise quantification of specific compounds within a complex mixture, such as blood plasma.

The primary role of a stable isotope-labeled internal standard is to improve the accuracy and precision of quantitative analyses. nih.gov During sample preparation and analysis, some of the analyte may be lost. By adding a known quantity of the deuterated analogue to the sample at the beginning of the process, any losses experienced by the analyte will be mirrored by the internal standard. Since the deuterated and non-deuterated forms are chemically identical, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer.

However, because of the mass difference, the mass spectrometer can distinguish between the analyte (MHD) and the internal standard (MHD-d3). By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately calculate the concentration of the analyte in the original sample, compensating for variations in sample handling and instrument response. This approach is crucial for obtaining reliable data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. nih.govnih.gov

Overview of Current Research Trajectories Involving the Chemical Compound

Current research involving 10,11-Dihydro-10-hydroxycarbazepine-d3 is predominantly centered on its application as an internal standard in the development and validation of bioanalytical methods for the quantification of oxcarbazepine and its metabolites. These methods are essential for a range of studies, including:

Pharmacokinetic and Bioequivalence Studies: Researchers utilize highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the pharmacokinetic profiles of oxcarbazepine and MHD in healthy volunteers and patient populations. nih.govnih.gov In these studies, 10,11-Dihydro-10-hydroxycarbazepine-d3 is the preferred internal standard for the accurate measurement of MHD. For example, a study might aim to compare the bioavailability of a new generic formulation of oxcarbazepine to the original brand-name drug. The precise quantification of MHD, facilitated by its deuterated analogue, is critical for establishing bioequivalence. nih.gov

Therapeutic Drug Monitoring (TDM): For antiepileptic drugs like oxcarbazepine, maintaining a therapeutic concentration of the active metabolite is crucial for efficacy while avoiding toxicity. TDM involves measuring drug concentrations in a patient's blood to ensure the dosage is optimized. The development of robust and reliable analytical methods using internal standards like 10,11-Dihydro-10-hydroxycarbazepine-d3 is vital for clinical laboratories performing TDM. nih.gov

Metabolic Profiling: Understanding the complete metabolic fate of a drug is a key aspect of drug development. Stable isotope labeling can be used to trace the biotransformation of a drug within an organism. While 10,11-Dihydro-10-hydroxycarbazepine-d3 is primarily used as an internal standard for quantification, the principles of isotope labeling are also applied in metabolic studies to identify novel or unexpected metabolites of oxcarbazepine and related drugs like eslicarbazepine (B1671253) acetate (B1210297). epa.govresearchgate.net

The following table summarizes the key parameters from a representative bioanalytical method for the simultaneous quantification of oxcarbazepine and its active metabolite, MHD, where a deuterated internal standard would be employed.

| Parameter | Oxcarbazepine | 10,11-Dihydro-10-hydroxycarbazepine (MHD) |

| Linearity Range | 10-4011 ng/mL | 40-16061 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 40 ng/mL |

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Internal Standard | Deuterated Analogue | 10,11-Dihydro-10-hydroxycarbazepine-d3 |

| Data derived from a study on the simultaneous quantification of oxcarbazepine and its metabolite in human plasma. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-BAVZAHHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661927 | |

| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189917-36-9 | |

| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Labeling of 10,11 Dihydro 10 Hydroxycarbazepine D3

Precursor Compounds and Elucidation of Reaction Pathways for 10,11-Dihydro-10-hydroxycarbazepine Synthesis

The synthesis of the parent compound, 10,11-Dihydro-10-hydroxycarbazepine, serves as the foundation for producing its deuterated counterpart. A primary and well-established route to 10,11-Dihydro-10-hydroxycarbazepine involves the reduction of oxcarbazepine (B1677851), which is the 10-keto derivative of carbamazepine (B1668303). Oxcarbazepine itself can be synthesized through various methods, including the oxidation of 10,11-dihydrocarbamazepine.

Another synthetic approach starts from 10-methoxy-5H-dibenz[b,f]azepine. This precursor can be reacted with an alkali metal cyanate (B1221674) in the presence of an α-hydroxy acid to yield 10-methoxy carbamazepine, which can then be converted to oxcarbazepine.

The key reaction pathways to obtain the non-labeled 10,11-Dihydro-10-hydroxycarbazepine are summarized below:

Reduction of Oxcarbazepine: This is the most direct route where the ketone group at the 10-position of oxcarbazepine is reduced to a hydroxyl group. This transformation can be achieved using various reducing agents.

From 10,11-Dihydrocarbamazepine: This involves a two-step process starting with the epoxidation of the 10,11-double bond of carbamazepine, followed by ring-opening of the resulting epoxide to form the 10-hydroxy derivative.

These pathways highlight the central role of key precursors in the synthesis of the target molecule's scaffold.

| Precursor Compound | Role in Synthesis |

| Oxcarbazepine | Direct precursor for reduction to 10,11-Dihydro-10-hydroxycarbazepine |

| 10,11-Dihydrocarbamazepine | Starting material for epoxidation and subsequent ring-opening |

| 10-Methoxy-5H-dibenz[b,f]azepine | Intermediate in an alternative synthesis route to Oxcarbazepine |

| Carbamazepine | Can be a starting point for the synthesis of 10,11-dihydrocarbamazepine |

Methods for Deuterium (B1214612) Incorporation and Isotopic Labeling Techniques for 10,11-Dihydro-10-hydroxycarbazepine-d3

The synthesis of 10,11-Dihydro-10-hydroxycarbazepine-d3 requires the specific introduction of three deuterium atoms into the molecule. Based on the chemical structure and common labeling techniques, the most logical approach is the reduction of oxcarbazepine using a deuterated reducing agent.

A plausible method involves the use of a deuteride (B1239839) source, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). In this reaction, the ketone group at the 10-position of oxcarbazepine is reduced, and a deuterium atom is incorporated at this position. To achieve the d3 labeling, where two additional deuterium atoms are present on the adjacent methylene (B1212753) bridge (position 11), a precursor that is already deuterated at the 11-position would be necessary, or a method that facilitates H/D exchange at this position under the reaction conditions.

A potential synthetic route is the reduction of Oxcarbazepine-d2 at the 11-position. The subsequent reduction of the 10-keto group with a deuterated reducing agent would then yield the desired 10,11-Dihydro-10-hydroxycarbazepine-d3.

Key Isotopic Labeling Strategy:

Reactant: Oxcarbazepine

Deuterating Agent: A deuteride source, such as Sodium Borodeuteride (NaBD4).

Mechanism: The deuteride anion (D-) from the reducing agent attacks the electrophilic carbonyl carbon at the 10-position of the oxcarbazepine ring. A subsequent workup would then protonate the resulting alkoxide to give the hydroxyl group, with the deuterium atom attached to the C-10 carbon. To obtain the d3 version, the precursor would need to be appropriately pre-labeled.

Optimization of Synthetic Yields and Radiochemical/Isotopic Purity for Deuterated Analogues

The successful synthesis of a deuterated analogue like 10,11-Dihydro-10-hydroxycarbazepine-d3 hinges on maximizing the chemical yield and ensuring high isotopic purity. Optimization strategies are crucial to minimize the presence of unlabeled or partially labeled species.

Factors influencing yield and purity include:

Choice of Reducing Agent and Solvent: The reactivity and selectivity of the deuterated reducing agent can be modulated by the choice of solvent. Protic solvents may lead to unwanted H/D exchange and reduce isotopic enrichment.

Reaction Temperature and Time: Lowering the reaction temperature can often increase selectivity and minimize side reactions. The reaction time must be sufficient for complete conversion without promoting degradation or isotopic scrambling.

Purification Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from its non-deuterated and partially deuterated counterparts. Recrystallization can also be employed to enhance the purity of the final product.

The goal is to achieve an isotopic purity of >98% for the d3 analogue, which is essential for its use in sensitive analytical studies.

Spectroscopic and Chromatographic Characterization of Synthesized 10,11-Dihydro-10-hydroxycarbazepine-d3

The structural confirmation and purity assessment of 10,11-Dihydro-10-hydroxycarbazepine-d3 are performed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS):

Mass spectrometry is a key technique to confirm the incorporation of deuterium. The molecular weight of the d3 analogue is expected to be 3 atomic mass units higher than the unlabeled compound.

| Compound | Molecular Formula | Exact Mass (Da) |

| 10,11-Dihydro-10-hydroxycarbazepine | C15H14N2O2 | 254.1055 |

| 10,11-Dihydro-10-hydroxycarbazepine-d3 | C15H11D3N2O2 | 257.1244 |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the number of incorporated deuterium atoms with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is invaluable for determining the precise location of the deuterium atoms. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum of the deuterated compound. ¹³C NMR can also provide information about the changes in the chemical environment due to the presence of deuterium.

High-Performance Liquid Chromatography (HPLC):

A study on the analysis of the non-deuterated compound in plasma using HPLC with UV detection at 210 nm reported a linearity range of 1.0 to 50.0 µg/mL. nih.gov Another LC-MS/MS method for the simultaneous quantification of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma has also been developed. nih.gov These methods can serve as a basis for the analysis of the deuterated analogue.

Advanced Bioanalytical Methodologies for the Detection and Quantification of 10,11 Dihydro 10 Hydroxycarbazepine and Its Deuterated Analogue

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry stands as the gold standard for the bioanalysis of MHD and its deuterated internal standard. This powerful combination allows for the separation of the analyte from complex biological matrices, followed by its highly sensitive and selective detection and quantification. Various iterations of LC-MS have been tailored to enhance different aspects of the analysis, from speed and resolution to selectivity and comprehensive profiling.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS utilizes columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. For the analysis of MHD, UPLC-MS/MS methods provide a rapid and robust platform. One such method demonstrated a linearity range of 10–4011 ng/ml for oxcarbazepine (B1677851) and 40–16061 ng/ml for MHD, showcasing its suitability for pharmacokinetic studies. researchgate.net The use of UPLC significantly reduces run times, enhancing throughput in clinical laboratories.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely adopted and validated technique for the simultaneous quantification of oxcarbazepine, MHD, and other related metabolites in biological samples like human serum and plasma. nih.govnih.gov These methods are celebrated for their sensitivity, specificity, and reliability. mdpi.com A typical HPLC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer. nih.gov

One validated HPLC-MS/MS method for MHD in human plasma employed a simple liquid-liquid extraction for sample preparation and an isocratic mobile phase for separation. researchgate.net Detection was carried out using a Micromass Quatro LC mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. researchgate.net The monitored ion transitions were m/z 255 > 194 for MHD and m/z 247 > 204 for the deuterated carbamazepine (B1668303) internal standard. researchgate.net This method established a calibration curve for MHD over a range of 40-10,500 ng/ml. researchgate.net Another study reported a method with a calibration curve for MHD ranging from 0.08 to 50 mcg/mL. nih.gov The precision and accuracy of these methods are consistently within acceptable limits, typically with intra- and inter-assay imprecision and inaccuracy below 10%. nih.gov

Interactive Data Table: HPLC-MS/MS Method Parameters for MHD Analysis

| Parameter | Value | Reference |

| Instrumentation | Micromass Quatro LC mass spectrometer | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Monitored Ion Transition (MHD) | m/z 255 > 194 | researchgate.net |

| Internal Standard | Deuterated Carbamazepine (d10-carbamazepine) | researchgate.net |

| Monitored Ion Transition (IS) | m/z 247 > 204 | researchgate.net |

| Calibration Range (MHD) | 40-10,500 ng/ml | researchgate.net |

| Calibration Range (MHD) | 0.08-50 mcg/mL | nih.gov |

| Intra- and Inter-assay Imprecision | < 10% | nih.gov |

| Intra- and Inter-assay Inaccuracy | < 10% | nih.gov |

Triple-Stage Fragmentation Mass Spectrometry (LC-MS^3) for Enhanced Selectivity

To further enhance selectivity and minimize potential interferences from the biological matrix, triple-stage fragmentation mass spectrometry (LC-MS^3) has been employed. This technique adds an additional stage of fragmentation, providing a higher degree of specificity. A sensitive and rapid bioanalytical method using LC-MS^3 on a hybrid triple quadrupole-linear ion trap mass spectrometer was developed for the simultaneous determination of oxcarbazepine and MHD in human serum. mdpi.com

In this approach, the precursor ion is fragmented, a specific product ion is selected, and then this product ion is fragmented again. The resulting second-generation product ions are then monitored. For MHD, the selected MS^3 transition was m/z 255.2→237.1→194.1. mdpi.com This method demonstrated excellent linearity, with correlation coefficients (r) better than 0.99 over the calibration ranges. nih.gov The enhanced selectivity of LC-MS^3 makes it a reliable method for quantitative analysis, especially in complex sample matrices. mdpi.com

Interactive Data Table: Comparison of MS^3 and MRM Parameters for MHD

| Parameter | MS^3 | MRM | Reference |

| Compound | MHD | MHD | mdpi.com |

| Transition (m/z) | 255.2→237.1→194.1 | 255.2→194.1 | mdpi.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be invaluable for the identification and confirmation of analytes. While specific applications of HRMS focusing solely on 10,11-Dihydro-10-hydroxycarbazepine-d3 are not extensively detailed in the provided context, the general utility of HRMS in metabolite identification is well-established. The product ion mass spectrum of protonated 10,11-dihydro-10-hydroxycarbamazepine reveals two major ions at m/z 237 and 194, corresponding to losses of H2O and both HNCO and H2O, respectively. csbsju.edu HRMS can precisely measure these masses, confirming the identity of the fragments and, by extension, the parent molecule with a high degree of confidence.

Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) Approaches

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific quantitative technique used in tandem mass spectrometry. embopress.orgnih.gov In SRM, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. embopress.org This process creates a highly specific "transition" that is unique to the target analyte, minimizing background noise and enhancing sensitivity. nih.gov For the analysis of MHD, SRM is the most common mode of operation in LC-MS/MS methods. nih.govresearchgate.net The transition m/z 255.1 → 192.2 is frequently used for monitoring HOXC (MHD). nih.govresearchgate.net

Selected Ion Monitoring (SIM) is a mass spectrometry mode where the instrument is set to detect only a limited mass-to-charge ratio range. wikipedia.org This results in a significant increase in sensitivity compared to scanning the full spectrum. wikipedia.org A validated liquid chromatography/mass spectrometry (LC/MS) assay utilized SIM with atmospheric pressure chemical ionization (APCI) for the quantification of oxcarbazepine and its active metabolite, MHD. nih.gov This method demonstrated linearity from 0.1 to 50 mg/L for both compounds. nih.gov

Interactive Data Table: SRM Transitions for MHD and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| MHD (HOXC) | 255.1 | 192.2 | nih.govresearchgate.net |

| Oxcarbazepine (OXC) | 253.1 | 180.2 | nih.govresearchgate.net |

| Deuterated Carbamazepine (IS) | 247 | 204 | researchgate.net |

| Stable-labeled isotope of OXC (IS) | 257.2 | 184.2 | nih.govresearchgate.net |

Data-Independent Acquisition (SWATH DIA MS/MS) for Comprehensive Metabolite Profiling

Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH) is a data-independent acquisition (DIA) strategy that allows for the comprehensive fragmentation of all precursor ions within a specified mass range. This creates a digital archive of the sample's MS/MS data, which can be retrospectively interrogated for the presence of known and unknown compounds without the need for re-analysis. nih.gov This approach is particularly powerful for metabolomics studies. technologynetworks.com

A SWATH-based capillary LC-MS/MS method has been developed for the simultaneous therapeutic drug monitoring and untargeted metabolomics analysis of neonatal plasma. nih.gov This method demonstrates the potential of SWATH to not only quantify target analytes like MHD but also to explore the broader metabolic landscape, potentially identifying new biomarkers or metabolic pathways affected by the drug. nih.gov The combination of dual differential isotope labeling with SWATH-MS acquisition further enables the post-identification of unknown metabolites and their quantification at both the precursor (MS1) and fragment (MS2) levels. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Analytical Challenges

Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge for the analysis of 10,11-Dihydro-10-hydroxycarbazepine. The primary issue is the thermal instability of the molecule. Research has shown that 10,11-Dihydro-10-hydroxycarbazepine (DiCBZ) can undergo thermal breakdown in the hot GC-MS injector port, leading to dehydration and conversion into carbamazepine (CBZ). oup.comnih.gov This conversion can result in false-positive detections of carbamazepine in samples from individuals who have only been administered oxcarbazepine. oup.comfaa.gov One study systematically investigated this phenomenon and determined the percentage of carbamazepine formed at various injector port temperatures. nih.govfaa.gov

Direct analysis of the underivatized compound by GC is often not feasible due to this decomposition. nih.gov To overcome this limitation, derivatization is a necessary step. The formation of bis-trimethylsilyl derivatives of the enol of 10-hydroxy-carbazepine (10-OH-CB) at room temperature creates a more thermally stable compound that is well-suited for GC-MS analysis. nih.gov This derivatization process prevents thermal decomposition, allowing for accurate quantification with detection limits as low as 0.1 ng/mL in plasma. nih.gov

| Analytical Challenge | Approach / Solution | Key Findings | Citations |

| Thermal Instability | Investigation of thermal breakdown | 10,11-Dihydro-10-hydroxycarbazepine converts to carbamazepine in the GC injector port, causing potential false positives. | oup.comnih.govfaa.gov |

| Inaccurate Quantification | Derivatization | Creating bis-trimethylsilyl derivatives stabilizes the molecule for GC-MS analysis, preventing decomposition. | nih.gov |

Advanced Sample Preparation Techniques from Biological and Environmental Matrices

The extraction and purification of 10,11-Dihydro-10-hydroxycarbazepine and its deuterated internal standard from complex matrices like plasma, urine, and wastewater are critical for reliable analysis. nih.gov The choice of sample preparation technique depends on the matrix, required sensitivity, and desired throughput. The three primary methods employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), each with specific protocols and applications. nih.gov

Protein precipitation is a straightforward and rapid technique for sample cleanup in biological fluids. It involves adding a solvent to denature and precipitate proteins, which are then removed by centrifugation. For the analysis of 10,11-Dihydro-10-hydroxycarbazepine (often abbreviated as MHD or HOXC) from plasma or serum, various organic solvents have been successfully used.

Methods have been developed using acetonitrile (B52724) or methanol (B129727) as the precipitating agent. researchgate.netnih.govoup.com In one LC-MS/MS method, plasma samples were treated with acetonitrile for protein precipitation before analysis. oup.com Another simple and effective HPLC-UV method involved a single precipitation step with methanol, achieving a linear range of 1.0 to 50.0 µg/mL and analytical recovery of 101.3%–110.8%. nih.gov These strategies are valued for their simplicity and speed, making them suitable for clinical applications. nih.govoup.com

| Matrix | Precipitating Agent | Analytical Method | Key Validation Data | Citations |

| Human Plasma | Acetonitrile | LC-MS/MS | LLOQ of 100 ng/mL for HOXC. | oup.com |

| Serum/Plasma | Methanol | HPLC-UV | Linearity: 1.0-50.0 µg/mL; Recovery: 101.3%-110.8%. | nih.gov |

| Serum/Plasma | Methanol | HPLC | Linearity: 0.2-50.0 µg/mL; Recovery: 99.49-104.52%. | researchgate.net |

Liquid-Liquid Extraction separates analytes based on their differential solubility in two immiscible liquid phases. A validated LC/MS assay for oxcarbazepine and its active dihydro metabolite, 10-hydroxycarbazepine (DOX), utilized a standard LLE protocol for extraction from plasma. nih.gov This method demonstrated good selectivity and absolute recoveries ranging from 60% to 86%. nih.gov

A modern variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which aligns with green chemistry principles by using significantly lower volumes of organic solvents. mdpi.com DLLME is based on a three-solvent system where an extraction solvent and a disperser solvent are rapidly injected into the aqueous sample, creating a cloudy solution that facilitates rapid analyte transfer into the extraction solvent. mdpi.com This miniaturized technique has been successfully developed for the simultaneous determination of antiepileptic drugs like carbamazepine in plasma, demonstrating its potential for related compounds. mdpi.com

Solid-Phase Extraction is a highly effective and selective method for purifying and concentrating analytes from both biological and environmental samples. The technique involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a suitable solvent.

For 10,11-Dihydro-10-hydroxycarbazepine and its parent compounds, various SPE cartridges have been employed. C18-bonded silica (B1680970) is a common choice for extracting these analytes from plasma. tandfonline.comthieme-connect.de For aqueous environmental samples, such as wastewater and surface water, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have shown superior extraction efficiencies compared to other sorbents. csbsju.edunih.gov A method developed for analyzing carbamazepine and five of its metabolites, including 10,11-dihydro-10-hydroxycarbamazepine, in environmental water samples using HLB cartridges reported high recoveries. nih.gov

| Matrix | SPE Sorbent | Analytical Method | Analyte Recovery | Citations |

| Human Plasma | C18 | HPLC-UV | Between-batch accuracy: 95.4% to 105.6%. | thieme-connect.de |

| Untreated Sewage | HLB | LC-MS/MS | 83.6%–102.2% | nih.gov |

| Treated Sewage | HLB | LC-MS/MS | 90.6%–103.5% | nih.gov |

| Surface Water | HLB | LC-MS/MS | 95.7%–102.9% | nih.gov |

Microextraction by Packed Sorbent (MEPS) is a miniaturized form of SPE, designed for handling small sample volumes and reducing solvent consumption. nih.govmdpi.com In MEPS, a small amount of sorbent (typically 1-2 mg) is packed directly inside a micro-syringe. nih.gov This innovative design combines sample extraction, pre-concentration, and clean-up into a single, efficient device. mdpi.com A MEPS-GC-MS method was developed for the simultaneous quantification of four antiepileptic drugs, including oxcarbazepine, from human plasma and urine. nih.gov Using C18 as the packing material, this method achieved high extraction yields ranging from 69.92% to 99.38% with satisfactory precision, demonstrating its suitability for therapeutic drug monitoring. nih.gov

Automating the sample extraction process is a key trend in modern bioanalysis, aimed at increasing throughput and reducing manual error. On-line extraction systems integrate sample cleanup directly with the analytical instrument. One such approach involves the use of restricted-access media (RAM) columns. A reported method utilized a RAM-bovine serum albumin C18 column for the direct injection of human milk serum to quantify carbamazepine and its epoxide metabolite. nih.gov This technique allows for the analysis of complex samples with minimal preparation. nih.gov

Other advanced techniques that can be automated include in-tube solid-phase microextraction (IT-SPME) and MEPS. nih.govmdpi.com IT-SPME offers a solvent-free, fast, and cost-effective method that can be coupled directly online with mass spectrometry systems. nih.gov Similarly, MEPS has been incorporated into semi- and fully automated systems, enhancing its capabilities for high-throughput analysis. mdpi.com

Internal Standard Selection and Application for Quantitative Analysis

The selection of an appropriate internal standard (IS) is a foundational step in developing robust quantitative bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. An IS is essential for ensuring accurate quantification by correcting for variability that can arise during sample preparation, injection, and analysis. scioninstruments.comaptochem.com This includes variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrumental drift. scioninstruments.comkcasbio.com

In the quantitative analysis of 10,11-Dihydro-10-hydroxycarbazepine (also known as MHD or HOXC), its deuterated analogue, 10,11-Dihydro-10-hydroxycarbazepine-d3, is considered an ideal internal standard. nih.govresearchgate.net Stable isotope-labeled (SIL) internal standards are the preferred choice in mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. scioninstruments.comscispace.com

The key advantages of using 10,11-Dihydro-10-hydroxycarbazepine-d3 include:

Co-elution with Analyte : It chromatographically co-elutes with the non-labeled analyte. This is crucial because it ensures that both the analyte and the IS experience the same matrix effects and ionization conditions at the same time, allowing for effective normalization. aptochem.comkcasbio.com

Compensation for Matrix Effects : Matrix effects, caused by other components in a biological sample, can alter the ionization efficiency of an analyte, leading to inaccurate quantification. kcasbio.com Because a SIL-IS behaves almost identically to the analyte during ionization, it effectively compensates for these effects, significantly improving method accuracy and precision. researchgate.netclearsynth.com

Correction for Procedural Variability : It mimics the analyte during sample extraction and processing steps. aptochem.com Any loss of analyte during these procedures is mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-IS ratio remains constant and the final calculated concentration is accurate.

The use of deuterium (B1214612) (²H) is common for creating SIL standards due to the abundance of hydrogen in organic molecules and the relative ease of synthesis compared to ¹³C or ¹⁵N labeling. aptochem.com This makes 10,11-Dihydro-10-hydroxycarbazepine-d3 a scientifically robust and practical choice for demanding bioanalytical applications. clearsynth.com

While a SIL-IS like 10,11-Dihydro-10-hydroxycarbazepine-d3 is the gold standard, other compounds have been used as internal standards in assays for its parent drug, oxcarbazepine, and the analyte itself. These are typically structural analogues that have similar chemical properties but are not isotopically labeled.

Commonly used structural analogue internal standards include:

10,11-Dihydrocarbamazepine : A related compound used in several validated methods. nih.gov

d10-Carbamazepine : A deuterated version of carbamazepine, used for the analysis of both oxcarbazepine and its metabolite. nih.gov

5-ethyl-5-p-tolylbarbituric acid : Another structural analogue employed in an HPLC-UV method. researchgate.netnih.gov

A stable-labeled isotope of Oxcarbazepine : Used in an LC-MS/MS method to quantify both the parent drug and its metabolite. oup.com

The primary drawback of structural analogues compared to a SIL-IS is that they may not behave identically to the analyte during chromatography and mass spectrometric ionization. nih.govscispace.com This can lead to differential matrix effects, where the IS fails to accurately track and compensate for variations in the analyte's signal, potentially compromising method robustness and accuracy. kcasbio.com Studies have shown that methods using SIL internal standards exhibit significantly better precision than those using structural analogues. scispace.com Therefore, despite the availability of alternatives, 10,11-Dihydro-10-hydroxycarbazepine-d3 remains the superior choice for ensuring the highest level of method robustness in the bioanalysis of 10,11-Dihydro-10-hydroxycarbazepine.

Method Validation and Qualification in Bioanalytical Research

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eukymos.com It is a regulatory requirement for studies that generate data to support drug development and ensures the reliability and integrity of the quantitative data. fda.govfda.govhhs.gov The validation process assesses key parameters, including linearity, accuracy, precision, and the limits of quantification. slideshare.net

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing standards at known concentrations, and a linear regression is applied. For 10,11-Dihydro-10-hydroxycarbazepine, various methods have established wide linear ranges suitable for clinical and research applications.

| Linearity Range (for 10,11-Dihydro-10-hydroxycarbazepine) | Correlation Coefficient (r or r²) | Detection Method | Reference |

|---|---|---|---|

| 1.0 - 50.0 µg/mL | r = 0.9520 | HPLC-UV | nih.gov |

| 0.1 - 50 µg/mL | Not Specified | LC-MS/MS | oup.com |

| 40 - 10,500 ng/mL | r² = 0.9986 - 0.9994 | LC-MS/MS | nih.gov |

| 2.4 - 120 mg/L (µg/mL) | Not Specified | HPLC-UV | researchgate.net |

| 100 - 10,000 ng/mL | Not Specified | HPLC | thieme-connect.de |

Accuracy refers to the closeness of the mean test results to the true concentration, often expressed as percent relative error (%RE) or bias. oup.com Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.netnih.gov This is assessed within a single analytical run (intra-assay) and between different runs (inter-assay). Regulatory guidelines typically require accuracy to be within ±15% (±20% at the lower limit of quantification) and precision to be ≤15% (≤20% at the LLOQ). oup.com

| Parameter | Concentration Level(s) | Result | Reference |

|---|---|---|---|

| Intra-assay Precision (CV) | 16.3 µg/mL | 7.0% | nih.gov |

| Intra-assay Precision (CV) | 35.8 µg/mL | 2.0% | nih.gov |

| Inter-assay Precision (CV) | 7.2 µg/mL | 4.3% | nih.gov |

| Inter-assay Precision (CV) | 23.8 µg/mL | 2.3% | nih.gov |

| Intra- and Inter-batch Accuracy (RE) & Precision (RSD) | LLOQ, LQC, MQC, HQC | Within ±15% (Accuracy) and <15% (Precision) | oup.com |

| Intra- and Inter-day Bias | 2.4 - 120 mg/L | -8.84% to 4.18% | researchgate.net |

| Intra- and Inter-day Imprecision | 2.4 - 120 mg/L | <8.08% | researchgate.net |

| Between-batch Precision | Not Specified | 3.2% to 7.5% | thieme-connect.de |

| Between-batch Accuracy | Not Specified | 95.4% to 105.6% | thieme-connect.de |

The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. sci-hub.se The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with accuracy. jyoungpharm.org These limits define the sensitivity of the analytical method.

| Limit Type | Value | Detection Method | Reference |

|---|---|---|---|

| LOQ | 1.0 µg/mL | HPLC-UV | nih.govsci-hub.se |

| LLOQ | 100 ng/mL | LC-MS/MS | oup.com |

| LLOQ | 40 ng/mL | LC-MS/MS | nih.gov |

| LOD | 0.1 µg/mL | RP-LC | jyoungpharm.org |

| LOQ | 0.3 µg/mL | RP-LC | jyoungpharm.org |

| LLOQ | 100 ng/mL | HPLC | thieme-connect.de |

Investigation of Analytical Recovery and Extraction Efficiency

Analytical recovery is the measure of an analytical method's effectiveness in extracting an analyte from a biological matrix. The extraction efficiency of the deuterated internal standard is a critical parameter, as it is expected to mirror that of the target analyte. By comparing the instrument response of an analyte extracted from a matrix (pre-spike) to the response of the analyte spiked into the matrix extract after extraction (post-spike), a percentage of recovery can be determined.

Stable isotope-labeled internal standards like MHD-d3 are added to samples at a known concentration before extraction. The consistency of the internal standard's recovery across different samples and concentrations is paramount for reliable quantification. While specific recovery data for MHD-d3 is not extensively detailed in publicly available literature, data from closely related deuterated standards used in the same analytical context provides insight. For instance, in an LC-MS³ method for the analysis of oxcarbazepine and MHD, the recovery for the deuterated internal standard Oxcarbazepine-d4 (OXC-d4) was consistently high. mdpi.com

The goal is for the internal standard's recovery to be consistent and reproducible, even if it is not 100%. This consistency allows it to effectively normalize any variability in the extraction of the target analyte. Various extraction techniques are employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. mdpi.comnih.gov For example, one method utilized a liquid-liquid extraction with a diethyl ether-dichloromethane mixture, while another employed a simple protein precipitation with methanol. researchgate.netnih.gov

Table 1: Example Recovery Data for a Related Deuterated Internal Standard

| Internal Standard | Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Source |

| Oxcarbazepine-d4 | Protein Precipitation | 101.3 | 6.2 | mdpi.com |

Note: This data is for Oxcarbazepine-d4, a related deuterated internal standard, as specific public data for 10,11-Dihydro-10-hydroxycarbazepine-d3 was not available in the searched literature.

Assessment of Selectivity and Specificity for Complex Matrices

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. cerilliant.com For a method utilizing a deuterated internal standard like MHD-d3, selectivity is assessed by analyzing at least six different blank matrix samples (e.g., plasma from different donors) to check for interferences.

The key for a mass spectrometry-based method is the unique mass-to-charge ratio (m/z) of the analyte and its internal standard. For MHD-d3, the instrument is set to monitor its specific m/z transition. Selectivity is confirmed if the response from interfering components in the blank matrix is less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte, and less than 5% for the internal standard. nih.gov

In the context of analyzing MHD, studies have demonstrated high selectivity with no significant interference from endogenous plasma components or other commonly co-administered antiepileptic drugs. nih.govnih.gov It is a standard validation procedure to confirm that the deuterated internal standard's signal, in this case for MHD-d3, is also free from interference at its designated m/z, ensuring that its measurement is not skewed by other substances.

Analysis of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. researchgate.net This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which are significant challenges in LC-MS analysis. researchgate.netnih.gov The primary advantage of using a stable isotope-labeled internal standard like MHD-d3 is its ability to compensate for these matrix effects.

Because MHD-d3 co-elutes with the non-deuterated MHD and has virtually identical molecular properties, it is subject to the same degree of ion suppression or enhancement at a given point in time. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized.

Matrix effects are formally investigated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution (e.g., mobile phase). While specific quantitative data on matrix effects for MHD-d3 is not commonly published as a separate validation parameter, its use is the accepted solution to the problem. Studies on the non-deuterated MHD have investigated matrix effects, and the inclusion of a deuterated standard is the standard technique to ensure the method's accuracy despite these phenomena. jyoungpharm.org For example, one study noted that while ion suppression increased in more complex matrices like sewage influent, the use of an appropriate analytical method can mitigate this.

Comprehensive Stability Studies of Analytes in Stock Solutions and Biological Matrices

The stability of the analyte and its internal standard is crucial for ensuring reliable quantitative results over the time course of an entire study. Stability is evaluated under various conditions that samples and stock solutions might undergo. This includes bench-top stability (at room temperature), long-term stability (frozen at -20°C or -80°C), and freeze-thaw stability. mdpi.com

Deuterated internal standards such as MHD-d3 are expected to exhibit the same stability profile as their non-labeled counterparts. Therefore, stability data for MHD is a strong indicator of the expected stability for MHD-d3. Studies have shown that MHD is stable in frozen plasma for at least one month. nih.gov Another study confirmed the stability of MHD in human plasma at room temperature for 72 hours, refrigerated for 14 days, and frozen for 60 days. jyoungpharm.org Stock solutions of such compounds are typically stable for extended periods when stored in appropriate solvents, such as acetonitrile or methanol, at refrigerated or frozen temperatures. cerilliant.com

Table 2: Reported Stability of 10,11-Dihydro-10-hydroxycarbazepine (Non-deuterated) in Biological Matrices

| Matrix | Storage Condition | Duration | Stability | Source |

| Human Plasma | Frozen | At least 1 month | Stable | nih.gov |

| Serum/Plasma | Ambient | 72 hours | Stable | jyoungpharm.org |

| Serum/Plasma | Refrigerated | 14 days | Stable | jyoungpharm.org |

| Serum/Plasma | Frozen | 60 days | Stable | jyoungpharm.org |

Note: This table reflects the stability of the non-deuterated analyte, which is considered a reliable indicator for its deuterated analogue, MHD-d3.

Pharmacokinetic and Biotransformation Research of 10,11 Dihydro 10 Hydroxycarbazepine

Pharmacokinetic Modeling and Simulation of 10,11-Dihydro-10-hydroxycarbazepine Disposition

The disposition of 10,11-Dihydro-10-hydroxycarbazepine (MHD), the active metabolite of oxcarbazepine (B1677851), has been extensively studied using pharmacokinetic modeling and simulation. researchgate.net These models are crucial for understanding the variability in drug response and for optimizing dosing regimens in various populations. medrxiv.org The effectiveness of oxcarbazepine therapy is primarily determined by monitoring the concentration of MHD. medrxiv.org

Population Pharmacokinetics in Diverse Patient and Healthy Volunteer Cohorts

Population pharmacokinetic (PPK) models have been developed to characterize the behavior of MHD in different groups, including healthy adults, children, and pregnant women. medrxiv.orgmdpi.com These studies help to identify significant covariates that influence the drug's pharmacokinetics. medrxiv.org

In healthy adult volunteers, the pharmacokinetics of MHD have been well-characterized. Following oral administration of oxcarbazepine, MHD concentrations typically peak in about 2-4 hours. medrxiv.org Studies in healthy subjects have been used to build integrated models describing the disposition of both oxcarbazepine and the MHD enantiomers. nih.govucl.ac.uk One such study involving 12 healthy subjects developed a PPK model that also assessed the influence of the P-glycoprotein (P-gp) inhibitor verapamil (B1683045) on MHD disposition. nih.gov

Significant pharmacokinetic differences are observed between adult and pediatric populations. medrxiv.org Children tend to have a higher renal clearance of MHD compared to adults, resulting in a shorter terminal half-life. researchgate.net Population pharmacokinetic analyses in Chinese pediatric patients have been conducted to create individualized dosage regimens. medrxiv.org Another study in epileptic children helped to develop a specific PPK model for this cohort. medrxiv.org Body weight is a consistently significant covariate for clearance and volume of distribution in both adult and pediatric patients. researchgate.netmedrxiv.org

Pregnancy induces physiological changes that can alter drug pharmacokinetics. mdpi.com Physiologically based pharmacokinetic (PBPK) modeling has been applied to predict maternal pharmacokinetics and fetal exposure to MHD. mdpi.com These models suggest that dose adjustments may be necessary during the second and third trimesters to maintain therapeutic concentrations. mdpi.com

A systematic review of PPK studies found no significant pharmacokinetic differences due to ethnicity, with similar weight-standardized clearance values observed between Caucasian and Asian populations. medrxiv.org

Application of Compartmental and Non-Compartmental Analysis Approaches

Both compartmental and non-compartmental analysis (NCA) methods are employed to describe the pharmacokinetics of 10,11-Dihydro-10-hydroxycarbazepine.

Compartmental Analysis: Compartmental models use mathematical equations to describe the distribution and elimination of a drug in the body, which is represented as one or more compartments.

One-Compartment Model: The concentration-time profiles of the MHD enantiomers are often characterized by a one-compartment distribution model. nih.govresearchgate.net In a study of adult patients with epilepsy, a one-compartment model with first-order absorption adequately described the MHD concentration data. researchgate.net

Two-Compartment Model: While MHD often fits a one-compartment model, its parent drug, oxcarbazepine, is typically described by a two-compartment model with absorption transit compartments and first-order elimination. nih.govresearchgate.net

These models provide estimates for key pharmacokinetic parameters. For instance, in a study with healthy subjects, the clearance for both MHD enantiomers was estimated at 2.0 L/h, while the volume of distribution was 23.6 L for R-(-)-MHD and 31.7 L for S-(+)-MHD. nih.govresearchgate.net

Non-Compartmental Analysis (NCA): NCA is used to determine pharmacokinetic parameters without assuming a specific compartmental model. This method is often used to calculate parameters like the area under the concentration-time curve (AUC). In studies comparing the enantiomers of MHD, NCA has been used to demonstrate significant differences in exposure. For example, the AUC of S-(+)-MHD is substantially higher than that of R-(-)-MHD. huji.ac.ilnih.govnih.gov

The following table summarizes key pharmacokinetic parameters for MHD from a population pharmacokinetic study in healthy subjects.

| Parameter | R-(-)-MHD | S-(+)-MHD |

| Clearance (CL/F) | 2.0 L/h | 2.0 L/h |

| Volume of Distribution (V/F) | 23.6 L | 31.7 L |

| Half-life (t½) | ~11.9 hours | ~13.0 hours |

| Data derived from studies in healthy volunteers. nih.govresearchgate.netnih.gov |

In Vivo and In Vitro Biotransformation Pathways of 10,11-Dihydro-10-hydroxycarbazepine

The biotransformation of oxcarbazepine is a rapid and well-defined process that leads to the formation of its active metabolite, 10,11-Dihydro-10-hydroxycarbazepine (MHD), which then undergoes further metabolism. researchgate.netresearchgate.net

Elucidation of Reductive Metabolism of Oxcarbazepine to 10,11-Dihydro-10-hydroxycarbazepine

Following oral administration, oxcarbazepine is almost completely absorbed and then rapidly and extensively metabolized to MHD. medrxiv.orgresearchgate.net This conversion is not mediated by the cytochrome P450 enzyme system, but rather by cytosolic arylketone reductases in the liver. mdpi.comresearchgate.net This metabolic pathway involves the reduction of the keto group at the 10-position of the oxcarbazepine molecule. huji.ac.ilnih.gov Because this transformation is so rapid and extensive, plasma concentrations of the parent drug, oxcarbazepine, are very low compared to MHD, which is considered responsible for the primary pharmacological effect. medrxiv.orgresearchgate.net

Characterization of Further Metabolic Pathways of 10,11-Dihydro-10-hydroxycarbazepine (e.g., Glucuronidation, Hydroxylation)

The primary elimination pathway for MHD is direct glucuronidation. mdpi.comresearchgate.net This conjugation process is mainly mediated by the UDP-glucuronosyltransferase (UGT) enzymes UGT2B7 and UGT1A9 in the liver. mdpi.comresearchgate.net Studies have shown that MHD can also be metabolized by UGTs present in the intestine and kidneys, although hepatic glucuronidation is the most critical pathway. researchgate.net The resulting MHD-glucuronide conjugate is then excreted via the kidneys. ucl.ac.uk

A minor metabolic pathway involves the oxidation of MHD to the pharmacologically inactive 10,11-dihydro-10,11-trans-dihydroxy-carbamazepine (DHD). ucl.ac.ukresearchgate.netresearchgate.net This oxidative step accounts for only a small fraction (about 4%) of the administered dose. ucl.ac.ukresearchgate.net

The main metabolic pathways are summarized below:

Metabolic Pathways of Oxcarbazepine and MHD| Precursor | Metabolic Process | Metabolite | Key Enzymes | Pharmacological Activity |

|---|---|---|---|---|

| Oxcarbazepine | Keto-reduction | 10,11-Dihydro-10-hydroxycarbazepine (MHD) | Cytosolic arylketone reductases | Active |

| MHD | Glucuronidation | MHD-glucuronide | UGT2B7, UGT1A9 | Inactive |

Bioequivalence and Bioavailability Assessments of Formulations Leading to 10,11-Dihydro-10-hydroxycarbazepine

The oral bioavailability of oxcarbazepine, which is almost entirely converted to MHD, is high, at over 95%. researchgate.netnih.gov Formulations leading to the production of MHD include oxcarbazepine and eslicarbazepine (B1671253) acetate (B1210297). Oxcarbazepine is a prodrug that is metabolized to a racemic mixture of (S)-(+)-MHD and (R)-(–)-MHD, with the S-enantiomer being predominant in the blood. basicmedicalkey.comhuji.ac.il Eslicarbazepine acetate is a prodrug that is rapidly and extensively converted to the S-enantiomer, eslicarbazepine ((S)-(+)-MHD). basicmedicalkey.comresearchgate.net

Bioequivalence studies are crucial for ensuring that different formulations or sources of a drug deliver the active substance to the body at the same rate and extent. A study comparing two different active pharmaceutical ingredient (API) sources for eslicarbazepine acetate tablets (400 mg and 800 mg) found them to be bioequivalent. nih.gov The 90% confidence intervals for the geometric mean ratios of Cmax and AUC were well within the standard 80-125% acceptance range for both dosage strengths. nih.gov

Pharmacokinetic comparisons between eslicarbazepine acetate and oxcarbazepine have also been conducted. One study in healthy volunteers found that a once-daily 900 mg dose of eslicarbazepine acetate resulted in a 40.6% greater plasma exposure to eslicarbazepine ((S)-(+)-MHD) compared to a twice-daily 450 mg dose of oxcarbazepine. nih.govresearchgate.net Furthermore, the eslicarbazepine acetate regimen resulted in significantly lower systemic exposure to the minor (R)-licarbazepine metabolite and the parent drug oxcarbazepine. nih.govresearchgate.net

Table 3: Bioequivalence of Two Eslicarbazepine Acetate (ESL) Formulations

| Dosage Strength | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Bioequivalent? |

|---|---|---|---|

| 400 mg ESL | Cmax | 100% (94-109%) | Yes |

| AUC | 96% (94-98%) | Yes | |

| 800 mg ESL | Cmax | 100% (95-105%) | Yes |

| AUC | 100% (97-103%) | Yes |

Data comparing a to-be-marketed (Test) vs. a marketed (Reference) formulation. nih.gov

Methodologies and Clinical Utility of Therapeutic Drug Monitoring (TDM) for 10,11-Dihydro-10-hydroxycarbazepine

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in blood to optimize treatment effectiveness. For oxcarbazepine therapy, TDM focuses on its main active metabolite, MHD, as the parent drug has a very short half-life of 1-2 hours and is present in only trace amounts. testcatalog.orgoup.com

Several analytical methods have been developed and validated for the routine measurement of MHD in serum and plasma. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and effective method. researchgate.netnih.gov One such HPLC-UV method demonstrated linearity in the range of 1.0 to 50.0 µg/mL with good precision and accuracy, making it suitable for clinical use. nih.gov Another rapid HPLC method reported an analysis time of less than 5 minutes per injection. oup.com More sensitive and specific methods using liquid chromatography coupled with mass spectrometry (LC/MS) have also been established, with validated quantification limits as low as 0.1 mg/L for MHD. nih.gov

The clinical utility of TDM for MHD is supported by the established relationship between its concentration and therapeutic effect. nih.gov A target therapeutic range for MHD in serum is generally considered to be between 10 and 35 µg/mL (or mcg/mL). testcatalog.org Another source proposes a range of 15.0 to 45.0 mg/L. oup.com Monitoring MHD levels is particularly useful when initiating therapy, adjusting dosages, or in patients with compromised renal function, which can affect MHD clearance. researchgate.netoup.com TDM can also be valuable when adding or removing other medications that may interact with oxcarbazepine. oup.com

Table 4: Methodologies for MHD Therapeutic Drug Monitoring

| Method | Sample Type | Linearity Range | Limit of Quantification | Key Features |

|---|---|---|---|---|

| HPLC-UV | Serum/Plasma | 1.0 - 50.0 µg/mL | 1.0 µg/mL | Simple, effective, no interference from common AEDs. nih.gov |

| Rapid HPLC-UV | Serum/Plasma | 5 - 60 µg/mL | 1 mg/L | Fast analysis time (<5 min), simple sample preparation. oup.com |

| LC/MS | Plasma | 0.1 - 50 mg/L | 0.1 mg/L | High selectivity and sensitivity, suitable for clinical toxicology. nih.gov |

Environmental Fate and Toxicological Screening of 10,11 Dihydro 10 Hydroxycarbazepine

Occurrence and Detection of 10,11-Dihydro-10-hydroxycarbazepine in Environmental Samples (e.g., Wastewater)

10,11-Dihydro-10-hydroxycarbazepine has been identified as a prevalent contaminant in various aquatic environments, particularly in wastewater. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for its detection and quantification.

A quantitative method was developed for the simultaneous analysis of carbamazepine (B1668303) and its five metabolites, including 10,11-dihydro-10-hydroxycarbamazepine, in aqueous samples. nih.gov This method, utilizing solid-phase extraction (SPE) followed by LC-MS/MS, has been successfully applied to samples from sewage treatment plant (STP) influent and effluent, as well as surface water. nih.govcsbsju.edu In these studies, carbamazepine and all five of its metabolites were detected in both STP influent and effluent samples, indicating that they are not fully removed during the wastewater treatment process. nih.gov In surface water, 10,11-dihydro-10-hydroxycarbamazepine and its parent compound, carbamazepine, were also detected. nih.gov Further research has confirmed the presence of 10,11-dihydro-10-hydroxycarbamazepine in river systems, such as the Mangyeong and Dongjin Rivers in the Republic of Korea. mdpi.com

The table below summarizes the detection of 10,11-Dihydro-10-hydroxycarbazepine in various environmental water samples.

| Sample Type | Detection Status | Analytical Method |

| Sewage Treatment Plant (STP) Influent | Detected | SPE-LC-MS/MS |

| Sewage Treatment Plant (STP) Effluent | Detected | SPE-LC-MS/MS |

| Surface Water | Detected | SPE-LC-MS/MS |

| River Water | Detected | LC-MS/MS |

Elucidation of Transformation Products and Environmental Degradation Pathways of 10,11-Dihydro-10-hydroxycarbazepine and Related Compounds

10,11-Dihydro-10-hydroxycarbazepine is a primary and pharmacologically active metabolite of the drug oxcarbazepine (B1677851). nih.govresearchgate.net It is also formed from the metabolism of eslicarbazepine (B1671253) acetate (B1210297). ark-tdm.com In the human body, it is primarily eliminated through conjugation with glucuronic acid, forming MHD-Glucuronide. ark-tdm.comresearchgate.net Another identified metabolite is dihydro-dihydroxy-carbamazepine. ark-tdm.com

In the environment, various degradation processes can occur. Studies have investigated the electrochemical degradation of 10,11-dihydro-10-hydroxy carbamazepine in both deionized water and wastewater samples. nih.govresearchgate.net This process was found to follow pseudo-first-order kinetics, and several by-products were generated, which were analyzed using liquid chromatography-time of flight-mass spectrometry (LC-TOF/MS). nih.govresearchgate.net The parent drug, carbamazepine, can also be degraded through electrochemical oxidation, forming 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as its main by-products. nih.gov

The known transformation products related to 10,11-Dihydro-10-hydroxycarbazepine are listed below.

| Parent Compound | Transformation Product / Metabolite |

| Oxcarbazepine | 10,11-Dihydro-10-hydroxycarbazepine |

| Eslicarbazepine acetate | 10,11-Dihydro-10-hydroxycarbazepine |

| 10,11-Dihydro-10-hydroxycarbazepine | MHD-Glucuronide |

| 10,11-Dihydro-10-hydroxycarbazepine | Dihydro-dihydroxy-carbamazepine |

| Carbamazepine | 10,11-Dihydro-10-hydroxycarbazepine |

| Carbamazepine | 10,11-epoxycarbamazepine |

Application of Non-Targeted and Suspect Screening Methodologies for Environmental Contaminant Monitoring

Identifying the full range of contaminants in environmental samples requires advanced screening techniques. Non-targeted and suspect screening methodologies are powerful tools for this purpose.

Non-targeted screening has been effectively used to identify transformation products of carbamazepine in river watersheds. mdpi.com This approach involves analyzing samples for all detectable compounds and then using techniques like molecular networking to identify related substances, including previously unknown transformation products. mdpi.com

Suspect screening is a more focused approach where the analysis searches for a predefined list of "suspect" compounds that are likely to be present. nih.gov This involves creating a database of potential contaminants with their chemical formulas and other properties. nih.gov Analytical techniques like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS) are central to both screening approaches. faa.govoup.com For instance, LC/MS has been employed to confirm the absence or presence of carbamazepine and its transformation products in various samples. faa.gov

These screening methods are crucial for a comprehensive characterization of wastewater and other environmental samples for a wide range of micropollutants. mdpi.com

Research on Potential Environmental and Organismal Impacts of 10,11-Dihydro-10-hydroxycarbazepine and its Degradation Products

The presence of 10,11-Dihydro-10-hydroxycarbazepine and its related compounds in the environment necessitates an evaluation of their potential toxicological effects on non-target organisms.

Research has indicated that this compound is toxic to aquatic life with long-lasting effects, as reflected by its hazard classification of Aquatic Chronic 2. sigmaaldrich.com Studies on the electrochemical degradation of 10,11-dihydro-10-hydroxy carbamazepine have included toxicity assessments of the treated water. nih.govresearchgate.net The inhibition of E. coli bacteria was investigated to determine the toxicity of the degradation by-products. nih.govresearchgate.net

Furthermore, while some transformation processes can lead to less toxic substances, this is not always the case. Certain transformation products of the related compound carbamazepine, such as 2-OH-CBZ and 3-OH-CBZ, have been reported to exhibit higher chronic toxicity to freshwater organisms than the parent compound itself. mdpi.com This highlights the importance of assessing the environmental and organismal impacts not only of the primary pharmaceutical compound but also of its various degradation and transformation products.

The table below summarizes the known environmental and toxicological data for 10,11-Dihydro-10-hydroxycarbazepine.

| Aspect | Finding |

| Hazard Classification | Aquatic Chronic 2 sigmaaldrich.com |

| Hazard Statement | H411: Toxic to aquatic life with long lasting effects sigmaaldrich.com |

| Organismal Impact Study | Inhibition of E. coli bacteria investigated after electrochemical treatment nih.govresearchgate.net |

| Toxicity of Related Compounds | Some transformation products of carbamazepine show higher chronic toxicity to freshwater organisms than the parent compound mdpi.com |

Mechanistic Investigations of 10,11 Dihydro 10 Hydroxycarbazepine Stability and Interconversion

Characterization of In-Source Fragmentation and Dehydration Phenomena during Mass Spectrometry Analysis

During mass spectrometry (MS) analysis, particularly with energetic ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), molecules can undergo fragmentation within the ion source before mass analysis. nih.gov This "in-source" fragmentation can complicate quantification and structural elucidation if not properly characterized. For 10,11-Dihydro-10-hydroxycarbazepine-d3, a primary in-source reaction is the dehydration—the loss of a water molecule (H₂O).

The hydroxyl group at the 10-position makes MHD-d3 susceptible to dehydration, a common fragmentation pathway for alcohols in mass spectrometry. youtube.com This process is facilitated by the energetic environment of the ion source and results in the formation of a protonated molecule corresponding to the dehydrated analyte. For MHD-d3, the loss of H₂O would result in a characteristic neutral loss of 18 Da from the protonated molecular ion [M+H]⁺. The study of fragmentation patterns using tandem mass spectrometry (MS/MS) is essential for understanding these processes. sci-hub.se The use of stable-isotope labeled analogues helps in confirming fragmentation pathways by observing the corresponding mass shifts in the product ions. sci-hub.se

In the case of MHD-d3, the molecular weight is higher than the non-deuterated MHD due to the three deuterium (B1214612) atoms. The primary fragmentation pathways observed for MHD would also occur for MHD-d3, but the resulting fragment ions containing the deuterium label would exhibit a corresponding mass shift. The most prominent in-source reaction is the loss of water from the protonated molecule. Further fragmentation of the carbamazepine (B1668303) core structure can also occur.

Below is a table detailing the expected primary ions for MHD-d3 during MS analysis.

| Ion Species | Description | Expected m/z (mass-to-charge ratio) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion of MHD-d3 | 258.1 |

| [M+H-H₂O]⁺ | Ion resulting from in-source dehydration (loss of water) | 240.1 |

This table presents theoretical m/z values for the protonated molecular ion of 10,11-Dihydro-10-hydroxycarbazepine-d3 and its primary dehydration product.

This in-source dehydration can be problematic if the resulting ion has the same nominal mass as another analyte or metabolite being monitored. For instance, the in-source fragmentation of related metabolites like trans-diol-carbazepine (DHD) has been shown to potentially interfere with the quantification of the parent drug, oxcarbazepine (B1677851). nih.gov

Analysis of Thermal Degradation and Chemical Conversion during Analytical Procedures (e.g., GC/MS Injector Port Breakdown)

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique, but the high temperatures required, particularly in the injector port, can induce thermal degradation or chemical conversion of labile analytes. chromforum.orgyoutube.com 10,11-Dihydro-10-hydroxycarbazepine is known to be thermally unstable and can undergo conversion to carbamazepine in a hot GC/MS injector port. faa.gov This transformation is a significant analytical artifact that can lead to the false-positive identification of carbamazepine in samples containing only oxcarbazepine and its metabolite, MHD. faa.gov

The mechanism of this conversion involves the thermal dehydration of the 10-hydroxy group, followed by a rearrangement of the dihydro-dibenzo[b,f]azepine ring structure to the more stable, fully aromatic system of carbamazepine. When analyzing 10,11-Dihydro-10-hydroxycarbazepine-d3, this thermal breakdown would result in the formation of carbamazepine-d3.

Studies have investigated this conversion by varying the GC injector port temperature and quantifying the amount of carbamazepine formed from MHD. faa.gov The findings indicate a direct correlation between the injector temperature and the extent of conversion. This demonstrates that analytical conditions can significantly alter the chemical nature of the analyte, underscoring the importance of method validation. To circumvent this issue, liquid chromatography-mass spectrometry (LC/MS) is often preferred for the analysis of MHD, as it does not typically involve high temperatures that cause such degradation. faa.govresearchgate.net

The table below summarizes the impact of GC injector port temperature on the conversion of MHD to carbamazepine, based on published research. faa.gov

| Injector Port Temperature (°C) | Percentage of MHD Converted to Carbamazepine (%) |

|---|---|

| 200 | ~5 |

| 250 | ~20 |

| 280 | ~45 |

| 300 | ~60 |

This table illustrates the relationship between GC injector port temperature and the percentage of 10,11-Dihydro-10-hydroxycarbazepine that breaks down to form carbamazepine, as reported in a study by the Federal Aviation Administration. faa.gov

Mechanistic Elucidation of Analytical Artifact Formation and Strategies for Mitigation

The formation of analytical artifacts from 10,11-Dihydro-10-hydroxycarbazepine-d3 stems from two primary mechanisms discussed previously: in-source dehydration in MS and thermal degradation in GC. The elucidation of these mechanisms is crucial for developing reliable analytical methods.

Mechanistic Elucidation: The primary artifact in GC/MS analysis is the formation of carbamazepine-d3. The mechanism is a temperature-dependent elimination of water from the MHD-d3 molecule, followed by a structural rearrangement to form the stable aromatic tricycle of carbamazepine. faa.gov This was definitively demonstrated by analyzing pure MHD standards via GC/MS and observing the appearance of a carbamazepine peak, with the conversion rate increasing at higher injector temperatures. faa.gov The use of LC/MS, which does not show this conversion, further confirms that the artifact is generated by the GC/MS process itself and not due to the presence of carbamazepine in the original sample. faa.gov

In MS analysis, the mechanism of in-source dehydration involves the protonated alcohol undergoing a loss of a neutral water molecule within the ion source. youtube.com The resulting ion, [M+H-H₂O]⁺, is an artifact of the analysis method. The identity of this and other fragment ions can be confirmed using high-resolution mass spectrometry and by studying the fragmentation of stable-isotope labeled standards, where the resulting fragments show predictable mass shifts. sci-hub.se

Strategies for Mitigation:

Method Selection: The most effective strategy to prevent thermal degradation is to avoid GC-based methods for the analysis of MHD and its deuterated analogues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method as it operates at lower temperatures and separates analytes in the liquid phase, preserving the integrity of thermally labile compounds. researchgate.netnih.govmdpi.com

Optimization of GC Conditions: If GC/MS must be used, minimizing the injector port temperature is critical to reduce the conversion of MHD-d3 to carbamazepine-d3. faa.gov However, lowering the temperature too much can lead to poor volatilization and peak broadening. A careful balance must be struck and validated for the specific application.

Optimization of MS Source Conditions: To minimize in-source fragmentation and dehydration, the parameters of the mass spectrometer's ion source (e.g., source temperature, capillary voltage, cone voltage) should be carefully optimized. The goal is to use the mildest conditions possible that still provide adequate ionization and sensitivity, thereby reducing the excess energy that promotes fragmentation.

Use of Appropriate Standards: The use of a deuterated internal standard like 10,11-Dihydro-10-hydroxycarbazepine-d3 is itself a mitigation strategy for improving quantification accuracy. However, to correctly identify and account for artifacts, it is also beneficial to analyze standards of the potential degradation products, such as carbamazepine-d3, to understand their chromatographic and spectrometric behavior in the developed method.

By understanding the chemical instability of 10,11-Dihydro-10-hydroxycarbazepine-d3 under specific analytical conditions, researchers can design methods that either prevent these transformations or account for them, ensuring data of the highest accuracy and reliability.

Future Directions and Emerging Research Avenues for 10,11 Dihydro 10 Hydroxycarbazepine D3

Integration of Multi-Omics Data in Advanced Pharmacokinetic and Biotransformation Research

The integration of multi-omics data with pharmacokinetic (PK) studies using stable isotope-labeled compounds like MHD-d3 offers a powerful approach to understanding drug disposition. By using MHD-d3 as a tracer, researchers can precisely track its metabolic fate. This metabolic data can then be correlated with an individual's genomic and proteomic information.

For instance, pharmacogenomic studies have identified genetic variants in enzymes responsible for the metabolism of carbamazepine (B1668303) and its analogs. researchgate.net The biotransformation of the parent drug, oxcarbazepine (B1677851), to 10,11-Dihydro-10-hydroxycarbazepine (MHD) is mediated by cytosolic reductases, and MHD is further eliminated via glucuronidation. researchgate.net

By administering MHD-d3, researchers can perform detailed metabolomic analysis to quantify its conversion to subsequent metabolites, such as the dihydroxy derivative. researchgate.net This metabolic profile, when combined with genomic data (e.g., sequencing of UGT or CYP genes) and proteomic data (e.g., quantifying the expression levels of these enzymes), can elucidate how specific genetic polymorphisms affect the drug's biotransformation. This multi-omics approach provides a holistic view of the factors governing inter-individual variability in drug response.

Table 1: Key Enzymes in the Biotransformation Pathway of Oxcarbazepine and its Metabolites This interactive table summarizes the enzymes involved in the metabolic pathway relevant to MHD-d3 research.

| Compound | Transformation | Key Enzymes Involved | Research Implication for MHD-d3 |

|---|---|---|---|

| Oxcarbazepine | Reduction to MHD | Cytosolic arylketone reductases | Parent drug metabolism sets the stage for MHD formation. nih.gov |

| MHD (racemate) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Primary elimination pathway for MHD; a target for pharmacogenomic studies using MHD-d3. researchgate.net |

Development of Advanced Computational Models for Predictive Metabolism and Drug Interaction Studies

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com These models are increasingly used in drug development and for predicting drug-drug interactions (DDIs). mdpi.comnih.gov The development and validation of robust PBPK models depend on high-quality input parameters derived from in vitro and in vivo data. nih.govmdpi.com